molecular formula C9H3F3N2S B2454462 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile CAS No. 1225041-14-4

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

Cat. No.: B2454462
CAS No.: 1225041-14-4
M. Wt: 228.19
InChI Key: YJKPNMFSTDCJRV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a benzothiazole ring, with a nitrile group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile typically involves the condensation of 2-aminobenzothiazole with trifluoroacetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, can influence the compound’s binding affinity to various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-benzoxazole-6-carbonitrile
  • 2-(Trifluoromethyl)-1,3-benzimidazole-6-carbonitrile
  • 2-(Trifluoromethyl)-1,3-thiazole-6-carbonitrile

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPNMFSTDCJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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